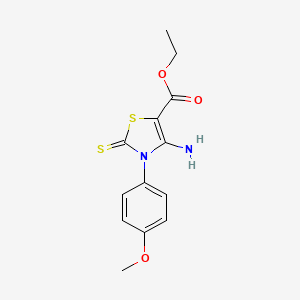![molecular formula C27H28N4O3 B11605699 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11605699.png)
2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, an imidazolidinone moiety, and an acetamide group, which may contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylphenyl derivatives, pyrrole, and imidazolidinone precursors. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolidinone Moiety: This can be achieved through condensation reactions with suitable reagents.
Final Coupling Reaction: The final step may involve coupling the pyrrole and imidazolidinone intermediates with the acetamide group under specific conditions such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
- 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide lies in its specific structural features, which may confer distinct chemical properties and biological activities compared to similar compounds. These features can influence its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C27H28N4O3 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
2-[(4E)-4-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O3/c1-16-6-9-22(10-7-16)28-25(32)15-30-26(33)23(29-27(30)34)14-21-13-19(4)31(20(21)5)24-11-8-17(2)12-18(24)3/h6-14H,15H2,1-5H3,(H,28,32)(H,29,34)/b23-14+ |
InChI 键 |
VMPAOYKJFIBXFS-OEAKJJBVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=C(C=C(C=C4)C)C)C)/NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=C(C=C(C=C4)C)C)C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605624.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)
![N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11605690.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B11605691.png)
![4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11605706.png)
![methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605714.png)
